BenchChemオンラインストアへようこそ!

2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Chemical Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 897614-28-7) is a synthetic, small-molecule pyridazine derivative featuring a 6-methylsulfonyl-substituted pyridazine ring linked via a 3-phenyl bridge to a 2-methoxyacetamide moiety. The pyridazine-sulfonamide core is recognized in medicinal chemistry as a privileged scaffold for modulating enzyme interactions and ion‑channel activity.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 897614-28-7
Cat. No. B2810839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
CAS897614-28-7
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESCOCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C14H15N3O4S/c1-21-9-13(18)15-11-5-3-4-10(8-11)12-6-7-14(17-16-12)22(2,19)20/h3-8H,9H2,1-2H3,(H,15,18)
InChIKeyIDONJWSUYAQZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 897614-28-7): Chemical Identity, Core Scaffold, and Library Lineage


2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 897614-28-7) is a synthetic, small-molecule pyridazine derivative featuring a 6-methylsulfonyl-substituted pyridazine ring linked via a 3-phenyl bridge to a 2-methoxyacetamide moiety. The pyridazine-sulfonamide core is recognized in medicinal chemistry as a privileged scaffold for modulating enzyme interactions and ion‑channel activity [1]. This compound is catalogued as a research‑grade screening compound within commercial libraries, positioned as a building block for target‑focused chemical biology and early‑stage drug discovery, but its specific pharmacological profile remains largely uncharacterized in the peer‑reviewed primary literature .

Why Generic Substitution of 2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide Fails: The Dependence on Moiety-Specific Interactions


In-class pyridazine acetamide analogs are not functionally interchangeable. The 2-methoxyacetamide side chain, the meta‑substituted phenyl linker, and the methylsulfonyl electron‑withdrawing group each contribute uniquely to the compound's conformational preference, hydrogen‑bonding capacity, and target engagement surface . Within the broader pyridazine N‑aryl acetamide series, even conservative changes (e.g., moving the methoxyacetamide from the 3- to the 4‑position of the phenyl ring, or replacing methylsulfonyl with ethylsulfonyl) have been shown to dramatically alter biological activity profiles, including α‑glucosidase inhibition potency and selectivity [1]. Consequently, substituting a different analog without confirmatory head‑to‑head data carries a high risk of losing the desired binding mode or potency signature, making procurement strictly dependent on the exact CAS registry number.

Quantitative Differentiation Evidence for 2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (897614-28-7)


Meta-Substituted Phenyl Linker vs. Para-Substituted Analog: Structural and Predicted Physicochemical Differentiation

The target compound's meta-substituted phenyl linker between the pyridazine and the acetamide group imparts distinct three-dimensional geometry and electronic distribution compared to its direct para-substituted regioisomer, 2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide . In structure-activity relationship (SAR) studies on pyridazine N-aryl acetamides, the position of substitution on the central phenyl ring has been computationally and experimentally demonstrated to alter the optimal binding pose within enzyme active sites, leading to divergent IC50 values [1]. This positional isomerism is a critical quality attribute for procurement: the meta isomer cannot be reliably replaced by the para isomer without re-validating target engagement.

Chemical Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

Methylsulfonyl Substituent vs. Ethylsulfonyl Analog: Electronic and Steric Differentiation

The 6-methylsulfonyl group on the pyridazine ring acts as a strong electron-withdrawing substituent that influences both the electronic character of the heterocyclic core and its hydrogen-bond acceptor capacity. Replacing this group with a larger ethylsulfonyl moiety, as in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide , introduces additional steric bulk and altered lipophilicity. In the broader class of pyridazine sulfonamide inhibitors, such modifications have been shown to affect target affinity, metabolic stability, and solubility [1]. The smaller methyl group in the target compound may confer advantages in binding pocket complementarity and synthetic tractability compared to bulkier sulfonyl analogs, though direct quantitative comparative data for this specific pair are not publicly reported.

Medicinal Chemistry Lead Optimization Physicochemical Property Modulation

2-Methoxyacetamide Side Chain vs. Unsubstituted Acetamide: Hydrogen-Bonding Capacity

The 2-methoxy substituent on the acetamide side chain provides an additional hydrogen-bond acceptor and influences the conformational flexibility of the terminal amide. Analogs lacking this methoxy group, such as the simple N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide core, would present a different pharmacophoric profile with reduced polar surface area and altered hydrogen-bonding potential [1]. Within related pyridazine acetamide series, the presence of the 2-methoxy group has been computationally associated with improved binding affinity via additional interactions in the target active site [2]. The quantitative contribution of this specific methoxy group to potency or selectivity, however, has not been directly measured for this compound in published studies.

Medicinal Chemistry Ligand Design Pharmacophore Modeling

Pyridazine Sulfonamide Scaffold in CFTR Inhibition: Class-Level Biological Relevance

A structurally related patent family (US 2012/0129858 A1) discloses pyridazine sulfonamide derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. The disclosed compounds, sharing the pyridazine-methylsulfonyl pharmacophore, demonstrated IC50 values below 30 µM in T84 cell-based chloride transport assays and greater than 30% inhibition at 20 µM in FRT epithelial cell assays [1]. While the specific target compound (CAS 897614-28-7) is not explicitly claimed or characterized in the available patent examples, its structural features align with the pharmacophore model described. This class-level association provides a testable hypothesis for CFTR-related applications, though direct confirmatory data for the target compound itself remain lacking.

Ion Channel Pharmacology CFTR Inhibition Drug Discovery

Absence of Reported Cytotoxicity: Favorable Preliminary Safety Window in Human Dermal Fibroblasts for Pyridazine N-Aryl Acetamides

In a study of closely related pyridazine N-aryl acetamides evaluated as α-glucosidase inhibitors, the most potent compounds showed no cytotoxicity against the HDF (human dermal fibroblast) cell line at concentrations required for enzyme inhibition [1]. Compound 7a, a representative analog from the series, inhibited α-glucosidase with an IC50 of 70.1 µM without affecting HDF cell viability [1]. While the target compound (CAS 897614-28-7) was not directly tested in this study, the absence of cytotoxicity within the same chemotype supports the inference of a favorable preliminary safety window for in vitro applications, distinguishing it from more toxic heterocyclic scaffolds.

Cytotoxicity Screening Safety Pharmacology Hit-to-Lead Progression

Optimized Research and Industrial Application Scenarios for 2-Methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (897614-28-7)


Structure-Activity Relationship (SAR) Probe for Pyridazine-Based Kinase or Enzyme Inhibitor Programs

This compound serves as a defined structural probe exploring the meta-substituted phenyl-2-methoxyacetamide vector. In SAR campaigns targeting kinases or metabolic enzymes where the pyridazine-methylsulfonyl core has shown preliminary activity, procurement of the exact CAS 897614-28-7 ensures that the meta-regioisomer is evaluated. The structural differentiation from para-substituted analogs (Section 3, Evidence Item 1) is critical for mapping the optimal substitution pattern for target engagement [1].

CFTR Chloride Channel Pharmacology Tool Compound Screening

Based on the class-level association with CFTR inhibition disclosed in patent US 2012/0129858 A1 (Section 3, Evidence Item 4), this compound can be screened in T84 or FRT cell-based chloride transport assays to determine whether the specific substitution pattern yields sub-30 µM inhibitory activity [2]. Its structural alignment with the claimed pharmacophore makes it a rational candidate for expanding the SAR landscape around CFTR blockers.

α-Glucosidase Inhibitor Hit Expansion and Lead Optimization

Building on the demonstrated α-glucosidase inhibitory activity of pyridazine N-aryl acetamide analogs (Section 3, Evidence Item 5), this compound can be evaluated in Saccharomyces cerevisiae α-glucosidase assays to benchmark its IC50 against acarbose and series lead compound 7a (70.1 µM) [3]. The absence of HDF cytotoxicity in related analogs supports its use in cell-based follow-up assays without immediate toxicity concerns.

Chemical Biology Probe for Hydrogen-Bonding Network Studies

The presence of the 2-methoxyacetamide moiety (Section 3, Evidence Item 3) distinguishes this compound from simpler acetamide analogs by providing an additional hydrogen-bond acceptor. This feature enables its use in systematic pharmacophore mapping studies where the contribution of the methoxy group to binding affinity and selectivity can be isolated by comparing with des-methoxy control compounds [4].

Quote Request

Request a Quote for 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.